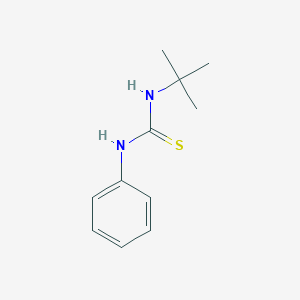

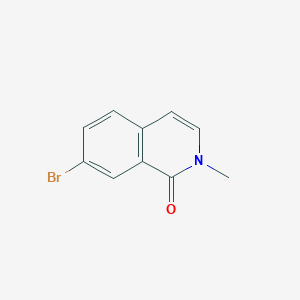

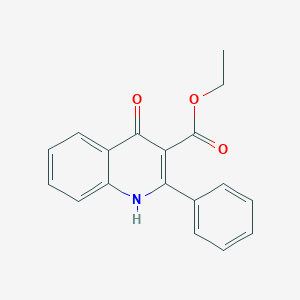

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate derivatives often involves cyclization reactions and modifications of simpler quinoline structures. For instance, the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester under certain conditions can lead to the formation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are related to the target compound and highlight the versatility of quinoline syntheses (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate, often involves X-ray diffraction and other spectroscopic techniques. These analyses confirm the quinoline core structure and functional groups' positioning, essential for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate undergoes various chemical reactions, including cyclization, bromination, and interactions with amines, reflecting the reactivity of the quinoline nucleus and the carboxylate group. For example, reactions with halodiazoacetates can lead to novel ethyl quinoline-3-carboxylates through a cyclopropanation-ring expansion mechanism (Beilstein Journal of Organic Chemistry, 2015).

Physical Properties Analysis

The physical properties of ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential use in liquid crystal displays as indicated by derivatives showing good orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

科学的研究の応用

Medicinal Chemistry Applications

Quinoline derivatives are renowned for their broad spectrum of biological activities. They have been extensively explored for their potential as anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial agents. The synthesis and application of quinoline derivatives in electronic devices, luminescent elements, and other optoelectronic materials have been documented, reflecting their significant potential in drug development and therapeutic applications [L. Nainwal et al., 2019; Xiao-fei Shang et al., 2018].

Environmental Science Applications

In environmental contexts, quinoline derivatives, like the specified compound, may serve as models for studying degradation pathways, environmental fate, and the development of greener synthesis methods. Their roles in corrosion inhibition and as components in materials science for developing new materials with enhanced durability and functionality highlight their environmental significance [C. Verma et al., 2020].

Materials Science Applications

Quinoline derivatives have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials. Their application in organic light-emitting diodes (OLEDs), photovoltaic devices, and as luminescent materials underlines their versatility in materials science [G. Lipunova et al., 2018].

Safety And Hazards

The safety and hazards associated with ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate are not explicitly mentioned in the available literature.

将来の方向性

The future directions for research on ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate are not explicitly mentioned in the available literature. However, the synthesis of quinoline derivatives and their potential therapeutic applications remain an active area of research5.

Please note that this analysis is based on the available literature and may not cover all aspects of ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate. Further research may provide more detailed information.

特性

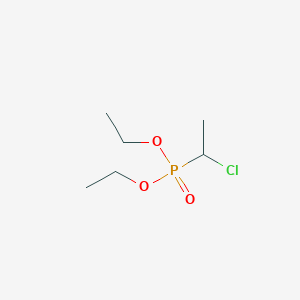

IUPAC Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXJGTFTNGYKFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302629 |

Source

|

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

CAS RN |

13180-36-4 |

Source

|

| Record name | NSC152205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

silane](/img/structure/B87712.png)

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)